2-(Aminomethyl)oxazolo[4,5-b]pyridine
Description
Structural Framework of the Oxazolo[4,5-b]pyridine (B1248351) System
The oxazolo[4,5-b]pyridine system is a bicyclic aromatic heterocycle. Its framework consists of a pyridine (B92270) ring fused to an oxazole (B20620) ring. The fusion occurs at the 4 and 5 positions of the oxazole ring and the 'b' face (the 2 and 3 positions) of the pyridine ring. This arrangement results in a planar, rigid structure. ias.ac.innih.gov The core molecule, oxazolo[4,5-b]pyridine, has the chemical formula C₆H₄N₂O. nih.govchemsynthesis.com
The presence of nitrogen and oxygen atoms within the rings imparts specific electronic properties and potential for hydrogen bonding, which are crucial for its interactions in biological systems. nih.gov The numbering of the atoms in the fused ring system follows established IUPAC nomenclature for heterocyclic compounds.
Table 1: Properties of the Oxazolo[4,5-b]pyridine Core
| Property | Value |
|---|---|
| Chemical Formula | C₆H₄N₂O |
| Molecular Weight | 120.111 g/mol |
| System Type | Fused Aromatic Heterocycle |
| Component Rings | Oxazole, Pyridine |
Academic Relevance of Fused Pyridine Heterocycles in Chemical Research
Fused pyridine heterocycles are cornerstone structures in medicinal chemistry and material science. ias.ac.inias.ac.in Their prevalence in nature and their versatile chemical properties make them privileged scaffolds in drug discovery. rsc.orgresearcher.life The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug candidates. nih.gov
These compounds exhibit a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researcher.lifenih.gov The rigid, planar structure of fused systems allows for efficient interaction with biological targets like enzymes and receptors. ias.ac.in For instance, pyridine-containing compounds have been identified as inhibitors of kinases, topoisomerase, and tubulin polymerization, which are key targets in cancer therapy. researcher.lifechemijournal.com
Beyond medicine, the distinct electronic and optical properties of fused pyridine heterocycles make them valuable in the development of functional materials such as organic semiconductors, catalysts, and sensors. ias.ac.inias.ac.in The ability to fine-tune their characteristics through synthetic modifications continues to drive innovation in both fundamental and applied chemistry. ias.ac.in
Research Landscape of 2-(Aminomethyl)oxazolo[4,5-b]pyridine
Research into this compound primarily focuses on its synthesis and its use as a key intermediate for creating more complex derivatives. The aminomethyl group at the 2-position of the oxazolo[4,5-b]pyridine core serves as a versatile handle for further chemical modifications.
One common synthetic strategy involves the creation of a precursor, such as a 2-(chloromethyl)oxazolo[5,4-b]pyridine (B1498856), which can then undergo nucleophilic substitution with various amines to produce a library of N-substituted 2-aminomethyl derivatives. researchgate.net This approach allows for the systematic exploration of structure-activity relationships by introducing diverse functional groups.
While direct biological studies on the unsubstituted this compound are not extensively documented in the reviewed literature, the broader class of 2-substituted oxazolo[4,5-b]pyridines has shown significant potential. For example, studies have synthesized and evaluated various 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives for their biological activities. researchgate.net Research has demonstrated that compounds such as 2-(4-butylphenyl)oxazolo[4,5-b]pyridine are potent inhibitors of human topoisomerase IIα (hTopo IIα), a crucial enzyme in cancer treatment. nih.gov This highlights the therapeutic potential of the 2-substituted oxazolo[4,5-b]pyridine scaffold.
The research indicates that the 2-(aminomethyl) group is a valuable synthon for building libraries of compounds with potential pharmacological applications. The general synthetic pathway often begins with 2-amino-3-hydroxypyridine (B21099), which undergoes condensation and cyclization reactions to form the oxazolo[4,5-b]pyridine core, followed by functionalization at the 2-position. researchgate.netresearchgate.net
Table 2: Research Focus on 2-Substituted Oxazolo[4,5-b]pyridine Derivatives
| Derivative Class | Research Area | Key Findings |
|---|---|---|
| 2-(Substituted phenyl)oxazolo[4,5-b]pyridines | Antimicrobial Agents | Showed good activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net |
| 2-(Substituted phenyl)oxazolo[4,5-b]pyridines | Anticancer Agents | 2-(4-Butylphenyl)oxazolo[4,5-b]pyridine inhibited hTopo IIα with an IC₅₀ value of 2 µM. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
[1,3]oxazolo[4,5-b]pyridin-2-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-6-10-7-5(11-6)2-1-3-9-7/h1-3H,4,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJONPNRQKNBETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Aminomethyl Oxazolo 4,5 B Pyridine and Its Structural Analogs
Foundational Synthetic Routes to Oxazolo[4,5-b]pyridines
The construction of the fused oxazolo[4,5-b]pyridine (B1248351) ring system is the critical first step. Methodologies for this core structure often begin with substituted pyridine (B92270) precursors, which undergo cyclization to form the oxazole (B20620) ring. Current synthetic methods can present limitations such as harsh reaction conditions, extended reaction times, and low yields. researchgate.netresearchgate.net
A primary and widely utilized strategy for synthesizing the oxazolo[4,5-b]pyridine core involves the cyclocondensation of 2-amino-3-hydroxypyridine (B21099) with various carbonyl-containing reagents. This approach directly forms the oxazole ring in a single step from the pyridine precursor.
The reaction can be carried out by heating 2-amino-3-hydroxypyridine or its derivatives with carboxylic acids in the presence of dehydrating agents like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE). researchgate.net For instance, heating 5-bromo-3-hydroxy-2-aminopyridine with acids such as 4-cyanobenzoic acid in PPSE affords the corresponding 2-substituted oxazolo[4,5-b]pyridine derivative. researchgate.net Microwave-assisted condensation of 2-amino-3-hydroxypyridine with different carboxylic acids, sometimes on a silica (B1680970) gel support, provides a rapid method for producing libraries of 2-substituted oxazolo[4,5-b]pyridines in moderate to good yields. mdpi.com Other reagents, such as thenoyl chloride or benzoyl chlorides, can also be condensed with 2-amino-3-hydroxypyridine to yield the desired 2-substituted products. researchgate.netresearchgate.net
| Precursor | Reagent | Conditions | Product | Yield | Reference |
| 5-Bromo-3-hydroxy-2-aminopyridine | 4-Cyanobenzoic Acid | PPSE, heat | 2-(4-Cyanophenyl)-5-bromo-oxazolo[4,5-b]pyridine | High | researchgate.net |
| 2-Amino-3-hydroxypyridine | Various Carboxylic Acids | Microwave, Silica Gel | 2-Substituted-oxazolo[4,5-b]pyridines | 71-92% | mdpi.com |
| 2-Amino-3-hydroxypyridine | Thenoyl Chloride | 1-Methyl-2-pyrrolidone | 2-(2-Thienyl)oxazolo[4,5-b]pyridine | N/A | researchgate.net |
Intramolecular cyclization offers another robust pathway to the oxazolo[4,5-b]pyridine scaffold. This method typically involves a two-step process: first, the acylation of the amino group of 2-amino-3-hydroxypyridine to form an intermediate, followed by a subsequent ring-closing reaction.
A common approach involves the acylation of a 3-amino-pyridin-2(1H)-one derivative with chloroacetyl chloride to produce an N-(2-oxo-dihydropyridin-3-yl)acetamide intermediate. researchgate.net This intermediate then undergoes intramolecular cyclization upon treatment with dehydrating agents like phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) under reflux, yielding a 2-(chloromethyl)oxazolo[5,4-b]pyridine (B1498856). researchgate.net A similar strategy can be applied starting from 2-amino-3-hydroxypyridine to form the isomeric 2-(chloromethyl)oxazolo[4,5-b]pyridine (B178100). A Cu(I)-mediated cyclization of halopyridylamides also serves as a key step in an efficient synthesis of 2-substituted oxazolopyridines. researchgate.net
Direct condensation with orthoesters or thioimidates provides an effective route to 2-substituted oxazolo[4,5-b]pyridines. researchgate.net Reacting 2-amino-3-hydroxypyridine with reagents like triethyl orthoformate or triethyl orthopropionate, often under reflux conditions in a solvent such as absolute ethanol (B145695) or even solvent-free, leads to the formation of the corresponding 2-unsubstituted or 2-alkyl-oxazolo[4,5-b]pyridine derivatives. mdpi.com Similarly, benzyl (B1604629) thioacetimidate can be used to introduce a 2-alkyl substituent onto the heterocyclic core. researchgate.net
| Precursor | Reagent | Conditions | Product | Yield | Reference |
| 2-Amino-3-hydroxypyridine | Triethyl Orthoformate | Reflux | Oxazolo[4,5-b]pyridine | Good | researchgate.netmdpi.com |
| 2-Amino-3-hydroxypyridine | Benzyl Thioacetimidate | N/A | 2-Benzyl-oxazolo[4,5-b]pyridine | N/A | researchgate.net |
Regioselective Aminomethylation Approaches at the Oxazolo[4,5-b]pyridine Core
Once the oxazolo[4,5-b]pyridine nucleus is formed, the next crucial step is the introduction of the aminomethyl group specifically at the 2-position. Direct C-H aminomethylation is challenging; therefore, indirect, multi-step approaches are typically employed, starting with the synthesis of a key intermediate that can be readily converted to the target amine.
A highly effective strategy involves the synthesis of 2-(chloromethyl)oxazolo[4,5-b]pyridine. cymitquimica.com This intermediate is a versatile building block for introducing the aminomethyl group. researchgate.net The synthesis of this chloromethyl derivative can be achieved via the intramolecular cyclization of N-(3-hydroxypyridin-2-yl)-2-chloroacetamide, which is formed from the reaction between 2-amino-3-hydroxypyridine and chloroacetyl chloride. Subsequent nucleophilic substitution of the chloride with an appropriate nitrogen source, such as ammonia (B1221849) or a protected equivalent, yields 2-(aminomethyl)oxazolo[4,5-b]pyridine.
Another viable route is through the reduction of a 2-cyanooxazolo[4,5-b]pyridine precursor. The cyano group can be introduced by cyclocondensation of 2-amino-3-hydroxypyridine with a cyano-containing carboxylic acid derivative. researchgate.net The nitrile can then be reduced to the primary aminomethyl group using standard reducing agents, such as catalytic hydrogenation. researchgate.net
Development of Diverse this compound Derivatives
To explore structure-activity relationships, the synthesis of various derivatives is essential. This is primarily achieved by modifying the primary amine of the 2-(aminomethyl) group.
The synthesis of N-substituted analogs of this compound can be accomplished through several standard organic transformations.
One of the most direct methods is the nucleophilic substitution of the chlorine atom in the 2-(chloromethyl)oxazolo[4,5-b]pyridine intermediate with a wide range of primary or secondary amines. researchgate.net This reaction provides a straightforward entry to a diverse library of N-alkyl and N,N-dialkyl aminomethyl analogs. researchgate.net
Alternatively, derivatization can occur starting from the parent this compound. Standard N-alkylation reactions using alkyl halides can be performed, although care must be taken to control the degree of substitution. rsc.org Reductive amination, involving the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent, is another powerful method for producing N-substituted derivatives. Another approach is guanylation, where the primary amine is converted into a guanidine (B92328) moiety, a common functional group in pharmacologically active compounds. researchgate.net
| Starting Material | Reagent(s) | Reaction Type | Product | Reference |
| 2-(Chloromethyl)oxazolo[4,5-b]pyridine | Various Amines | Nucleophilic Substitution | N-Substituted 2-(aminomethyl)oxazolo[4,5-b]pyridines | researchgate.net |
| This compound | Aldehyde/Ketone, Reducing Agent | Reductive Amination | N-Substituted 2-(aminomethyl)oxazolo[4,5-b]pyridines | N/A |
| This compound | Guanylating Agent | Guanylation | 2-((Guanidinomethyl)oxazolo[4,5-b]pyridine | researchgate.net |
Strategies for Incorporating Aliphatic Carboxylic Linkers
The introduction of aliphatic carboxylic linkers to the oxazolo[4,5-b]pyridine core is a critical step in modifying the molecule's properties for various applications. Researchers have developed several strategies to achieve this, primarily involving either the formation of the oxazole ring with a pre-functionalized component or the modification of the pre-formed heterocyclic system.
One prominent method involves the reaction of an aminohydroxypyridine derivative with a suitable carboxylic acid or its derivative under condensing conditions. For instance, the synthesis of certain oxazolo[4,5-b]pyridine derivatives has been accomplished by heating 5-Bromo-3-hydroxy-2-aminopyridine with acids such as (4-piperidinyl)acetic or propanoic acid in the presence of polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester (PPSE). clockss.orgresearchgate.net
A different approach involves a post-synthesis modification of the assembled oxazolopyridine ring system. A key example is the use of the Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction. clockss.org In this strategy, a halogenated oxazolo[4,5-b]pyridine, such as a bromo-substituted derivative, is reacted with an acrylate (B77674) ester like methyl acrylate. clockss.org This reaction, typically catalyzed by palladium acetate (B1210297) with a phosphine (B1218219) ligand, introduces an acrylic acid ester side chain, which can then be hydrogenated to yield the desired saturated aliphatic carboxylic linker. clockss.org
Another innovative one-step method has been developed for the isomeric oxazolo[5,4-b]pyridines, which provides insight into potential strategies for the [4,5-b] isomer. This method involves the acylation of 3-aminopyridine-2(1H)-ones with cyclic anhydrides of dicarboxylic acids (e.g., succinic or glutaric anhydride). magritek.comresearchgate.net The initially formed monoamide undergoes a spontaneous intramolecular cyclization, directly yielding the oxazolopyridine fused ring system with an attached aliphatic carboxylic acid linker. magritek.comresearchgate.net
| Strategy | Starting Materials | Key Reagents/Catalysts | General Conditions | Reference |
|---|---|---|---|---|
| Cyclocondensation | 5-Bromo-3-hydroxy-2-aminopyridine; Aliphatic acid (e.g., (4-piperidinyl)acetic acid) | PPA or PPSE | High Temperature (e.g., 200°C) | clockss.orgresearchgate.net |
| Heck Reaction | Bromo-substituted oxazolo[4,5-b]pyridine; Methyl acrylate | Palladium acetate, Tri-o-tolylphosphine | Reflux in DMF | clockss.org |
| One-Step Acylation-Cyclization (on isomer) | 3-Aminopyridine-2(1H)-one; Cyclic dicarboxylic anhydride (B1165640) (e.g., succinic anhydride) | None (spontaneous cyclization) | Heating in a suitable solvent | magritek.comresearchgate.net |
Synthesis of 1,2,3-Triazole-Linked Oxazolo[4,5-b]pyridine Derivatives via Click Chemistry
"Click chemistry" represents a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction and provides a highly efficient method for creating a stable 1,2,3-triazole linkage between two different molecular fragments. researchgate.netnih.gov This strategy has been effectively employed to synthesize novel derivatives of oxazolo[4,5-b]pyridine. nih.gov
The general approach involves preparing two key intermediates: an oxazolo[4,5-b]pyridine core bearing either a terminal alkyne or an azide (B81097) functional group, and a second molecule with the complementary functionality. For example, a novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles was synthesized by first preparing an oxazolo[4,5-b]pyridine-2-one with a propargyl group (a terminal alkyne). nih.gov This alkyne-functionalized heterocycle was then reacted with a variety of substituted aromatic azides in the presence of a copper(I) catalyst, generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, to yield the desired triazole-linked products. nih.govbohrium.com This modular approach allows for the rapid generation of a library of diverse compounds by simply varying the azide coupling partner. nih.govnih.gov
These triazole-linked derivatives are of significant interest in medicinal chemistry. For instance, the synthesized series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles were evaluated as potential inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in inflammatory processes. nih.gov
| Compound ID (from source) | Substitution on Triazole Ring | GSK-3β Inhibition IC₅₀ (µM) | Reference |
|---|---|---|---|
| 4d | 4-Fluorophenyl | 0.29 | nih.gov |
| 4f | 4-Bromophenyl | 0.33 | nih.gov |
| 4g | 4-Nitrophenyl | 0.19 | nih.gov |
| 4i | 4-Trifluoromethylphenyl | 0.40 | nih.gov |
| 4n | 3-Chlorophenyl | 0.51 | nih.gov |
| 4q | 3-Nitrophenyl | 0.66 | nih.gov |
Modern Synthetic Advancements and Reaction Optimization
Recent progress in synthetic organic chemistry has focused on developing more efficient, environmentally friendly, and atom-economical methods. These advancements have been applied to the synthesis of oxazolo[4,5-b]pyridines, leading to optimized protocols.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs), where three or more reactants are combined in a single vessel to form a product that incorporates portions of all reactants, offer significant advantages over traditional multi-step syntheses. nih.gov They reduce reaction time, minimize waste, and simplify purification procedures. While specific MCRs for this compound are not extensively detailed, the principles have been successfully applied to analogous fused pyridine systems. For example, a one-pot tandem reaction has been used to obtain polycyclic-fused isoxazolo[5,4-b]pyridines in water. nih.gov Similarly, three-component condensations are used to access thiazolo[4,5-b]pyridines, demonstrating the utility of this approach for related heterocyclic scaffolds. dmed.org.ua These examples showcase the potential for developing efficient MCRs for the oxazolo[4,5-b]pyridine core, potentially by condensing an aminohydroxypyridine, an aldehyde, and a third component in a single step.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. mdpi.com This technology has been effectively applied to the synthesis of oxazolo[4,5-b]pyridines. A rapid method for preparing 2-substituted oxazolo[4,5-b]pyridines utilizes microwave-assisted direct condensation reactions, achieving high yields (54-99%) with operational simplicity, making it suitable for parallel synthesis. researchgate.net Furthermore, microwave irradiation has been employed in the one-pot synthesis of related isoxazolo[5,4-b]pyridines in water, highlighting its compatibility with green chemistry principles. nih.gov The use of microwave heating can overcome the high activation barriers often associated with cyclodehydration reactions, providing a significant process optimization. mdpi.com
Catalytic Methodologies in Oxazolo[4,5-b]pyridine Synthesis
The use of catalysts is fundamental to modern synthesis, offering pathways that are more efficient and selective while avoiding harsh, stoichiometric reagents. Several catalytic methodologies are employed in the synthesis and functionalization of oxazolo[4,5-b]pyridines.
Heterogeneous Acid Catalysis: A highly efficient protocol for synthesizing 2-(phenyl)oxazolo[4,5-b]pyridine derivatives uses a silica-supported perchloric acid (HClO₄·SiO₂) catalyst. researchgate.net This solid-supported catalyst offers advantages such as high conversion, simple workup procedures, ambient reaction conditions, and, crucially, the ability to be recovered and reused, which improves the sustainability of the process. researchgate.net
Homogeneous Transition Metal Catalysis: As mentioned previously, palladium catalysts are instrumental in functionalizing the oxazolo[4,5-b]pyridine core via cross-coupling reactions like the Heck reaction. clockss.org This allows for the precise introduction of side chains onto the pyridine ring. Additionally, copper(I) catalysts are central to the CuAAC click chemistry approach for linking the oxazolopyridine core to other molecules via a triazole bridge, a reaction known for its high efficiency and functional group tolerance. researchgate.net
| Catalyst Type | Specific Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Heterogeneous Acid | HClO₄·SiO₂ | Cyclocondensation | Reusable, simple workup, mild conditions | researchgate.net |
| Homogeneous Transition Metal | Palladium Acetate | Heck Cross-Coupling | Efficient C-C bond formation for functionalization | clockss.org |
| Homogeneous Transition Metal | Copper(I) species | Azide-Alkyne Cycloaddition (Click Chemistry) | High yield, modular, bio-orthogonal | researchgate.netnih.gov |
Methodological Challenges and Yield Optimization in Oxazolopyridine Synthesis
Despite the advancements, the synthesis of oxazolo[4,5-b]pyridines is not without its difficulties. Traditional methods often present several limitations that researchers continuously seek to overcome. researchgate.net
Common Challenges:
Harsh Reaction Conditions: Many classical syntheses require high temperatures and the use of strong, corrosive condensing agents like polyphosphoric acid (PPA). magritek.comresearchgate.net These conditions can limit the functional group tolerance of the reaction and lead to the formation of side products.
Lengthy Reaction Times: Conventional heating methods can necessitate reaction times of several hours or even days to achieve complete conversion. clockss.orgresearchgate.net
Low Yields and Side Products: The formation of the oxazole ring can be inefficient, leading to low yields of the desired product. In some cases, the choice of reagents is critical; for example, the synthesis of one oxazolo derivative using PPSE resulted in only a 22% yield, which was significantly improved to over 70% by switching to PPA, indicating a delicate balance in reaction conditions. clockss.orgresearchgate.net The formation of isomeric products or other impurities can also complicate purification. magritek.comresearchgate.net
Strategies for Yield Optimization: Optimization efforts are directly aimed at mitigating these challenges. The modern synthetic advancements discussed previously are primary examples of such strategies.
Reagent Selection: Carefully selecting the condensing agent (e.g., PPA vs. PPSE) can have a dramatic impact on reaction yield. researchgate.net
Catalysis: The introduction of catalysts, such as the reusable HClO₄·SiO₂, allows for milder reaction conditions and avoids the need for stoichiometric amounts of harsh acids. researchgate.net
Energy Source: Switching from conventional heating to microwave irradiation can drastically reduce reaction times and often improves yields by minimizing the formation of thermal decomposition byproducts. researchgate.net
By systematically addressing these challenges through modern synthetic methodologies, chemists can achieve more efficient, scalable, and environmentally benign routes to this compound and its derivatives.
Elucidation of Reaction Mechanisms and Synthetic Transformations
Mechanistic Studies of Heterocyclization Reactions
The formation of the oxazolo[4,5-b]pyridine (B1248351) ring system is typically achieved through cyclization reactions that form the oxazole (B20620) ring onto a pre-existing pyridine (B92270) core. One of the most common methods involves the condensation of 2-amino-3-hydroxypyridine (B21099) with carboxylic acids or their derivatives, such as acid chlorides. This reaction is often facilitated by dehydrating agents like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE). The mechanism proceeds through an initial acylation of the amino group to form an amide intermediate. Subsequently, under acidic conditions, the hydroxyl group performs an intramolecular nucleophilic attack on the carbonyl carbon of the amide, followed by dehydration to yield the aromatic oxazole ring.
Another significant mechanistic pathway, particularly for the isomeric isoxazolo[4,5-b]pyridine (B12869654) system, involves an intramolecular nucleophilic aromatic substitution (SNAr). mdpi.com This process often starts with a suitably substituted 2-chloro-3-nitropyridine. A nucleophile is introduced, which will ultimately form part of the new ring. The key step is the intramolecular attack of a nucleophilic atom (e.g., an oxygen from an oxime) onto the carbon bearing the nitro group, displacing it to close the ring. mdpi.com The presence of a strong electron-withdrawing group, such as the nitro group, is crucial as it activates the pyridine ring towards nucleophilic attack, facilitating this cyclization. mdpi.com
Post-Synthetic Modifications and Functional Group Transformations
Post-synthetic modification (PSM) is a powerful strategy for diversifying the oxazolo[4,5-b]pyridine scaffold after the core has been assembled. nih.gov This approach allows for the introduction of various functional groups and the modulation of the molecule's physicochemical properties.
The oxidation of alkyl side chains attached to aromatic rings is a fundamental transformation in organic synthesis. openstax.org While specific examples on the 2-(aminomethyl)oxazolo[4,5-b]pyridine core are not extensively documented, the principles of benzylic oxidation can be applied. Methyl groups on pyridine rings can be oxidized to carboxylic acids under harsh conditions using strong oxidizing agents or catalytically. bme.hugoogle.com For instance, alkyl side chains on aromatic systems are often oxidized to carboxylic acids using potassium permanganate (B83412) (KMnO₄). openstax.org This reaction proceeds via a radical mechanism involving the C-H bonds at the benzylic position, which is the position adjacent to the aromatic ring. openstax.org It is important to note that the aminomethyl group would require protection before subjecting the molecule to such strong oxidizing conditions to prevent unwanted side reactions.
Table 1: General Conditions for Side-Chain Oxidation of Alkylarenes
| Substrate Type | Reagent | Typical Conditions | Product |
|---|---|---|---|
| Alkylbenzene (with benzylic C-H) | KMnO₄, H₂O | Heat | Benzoic Acid |
| Methylpyridine | Argentous Oxide (Ag₂O) | Heat in autoclave | Pyridine Carboxylic Acid (via demethylation) |
| p-Xylene | Air, Co(III) catalyst | Industrial process | Terephthalic Acid |
Reductive transformations are key to manipulating functional groups on the oxazolo[4,5-b]pyridine core. A notable example is the reduction of a cyano group, which can serve as a precursor to the aminomethyl moiety. Research has shown that a 2-(cyanophenyl) group attached to the oxazolo[4,5-b]pyridine framework can be quantitatively reduced to the corresponding primary amine using Raney nickel as a catalyst under a hydrogen atmosphere (35 atm). researchgate.net This method provides a direct route to aminomethyl-containing derivatives.
Furthermore, other reducible groups introduced through prior reactions can also be transformed. For instance, a carbon-carbon double bond introduced onto the pyridine ring via a Heck reaction can be selectively reduced through hydrogenation over a palladium on carbon (Pd/C) catalyst. researchgate.net
Table 2: Reductive Transformations on the Oxazolo[4,5-b]pyridine Scaffold
| Substrate Functional Group | Reagents and Conditions | Product Functional Group | Yield | Reference |
|---|---|---|---|---|
| Cyano (-CN) | Raney Ni, H₂ (35 atm), DMF, 2 days | Primary Amine (-CH₂NH₂) | Quantitative | researchgate.net |
| Alkene (-CH=CH-) | Pd/C, H₂ (3 atm), DMF, 2 days | Alkane (-CH₂-CH₂-) | 88% | researchgate.net |
The electron-deficient nature of the pyridine ring within the oxazolo[4,5-b]pyridine system makes it susceptible to nucleophilic attack, particularly when activated by additional electron-withdrawing groups. Highly electrophilic derivatives, such as 6-nitroisoxazolo[4,3-b]pyridines, have been shown to react readily with weak, neutral carbon-nucleophiles like 1,3-dicarbonyl compounds under mild, base-free conditions. desy.de The reaction proceeds via a 1,4-addition to the pyridine ring, leading to dearomatization and the formation of 1,4-dihydropyridine (B1200194) adducts. desy.de However, classical nucleophilic aromatic substitution reactions like the Chichibabin amination (using sodium amide) have been reported to fail on some 2-substituted oxazolo[4,5-b]pyridine derivatives. researchgate.net
Nucleophilic aliphatic substitution is a more straightforward transformation, particularly on the side chain. This is highly relevant for the derivatization of compounds like this compound. A common strategy involves using a 2-(chloromethyl) analog as a synthon. Studies on the isomeric 2-(chloromethyl)oxazolo[5,4-b]pyridine (B1498856) have demonstrated that the chlorine atom can be effectively displaced by various N-nucleophiles to generate a library of N-substituted aminomethyl derivatives. This SN2 reaction provides a versatile method for functionalizing the side chain.
Formation of Annulated and Fused Polycyclic Systems
Fusing additional heterocyclic rings onto the oxazolo[4,5-b]pyridine framework leads to the creation of novel polycyclic systems with unique three-dimensional structures and potentially new biological activities.
The synthesis of tricyclic systems where an imidazole (B134444) ring is fused to an oxazolopyridine core has been accomplished. Specifically, the preparation of imidazo[4,5-d]oxazolo[3,4-a]pyridines has been reported. nih.gov This synthetic route creates new heterocyclic analogues of lignans, starting from L-histidinol to produce both cis and trans stereoisomers. nih.gov The construction of such fused systems typically involves multi-step sequences where functionalities on both the imidazole and oxazolopyridine precursors are strategically placed to allow for a final ring-closing reaction. Common strategies for forming the fused imidazole ring include the condensation of an ortho-diamine with a carboxylic acid or aldehyde, or the reductive cyclization of an ortho-nitroamine with an aldehyde. mdpi.com
Triazolo-Fused Pyridine Systems
The synthesis of triazolo-fused pyridine systems, such as 1,2,4-triazolo[1,5-a]pyridines, typically proceeds through established synthetic routes involving precursors like 2-aminopyridines, N-(pyridin-2-yl)benzimidamides, or N-aryl amidines. These methods often involve cyclization or oxidative N-N bond formation to construct the triazole ring fused to the pyridine core.
A thorough review of synthetic methodologies reveals no specific pathways where this compound serves as the starting material for the construction of a fused triazole ring. The primary amino group on the methyl substituent of this particular scaffold is not reported to participate in cyclization reactions that would lead to the formation of a triazolo-fused pyridine system under standard synthetic conditions.
Synthesis of Complex Polyheterocyclic Conjugates
The construction of complex polyheterocyclic conjugates often relies on powerful synthetic tools such as multicomponent reactions (MCRs), including the Groebke–Blackburn–Bienaymé (GBB) and Ugi-Zhu reactions, or cascade reaction sequences. These strategies allow for the rapid assembly of molecular complexity from simple starting materials.
While various oxazolo[4,5-b]pyridine derivatives are known, the specific use of this compound as a building block in these types of complex syntheses is not documented in the reviewed literature. Synthetic routes leading to complex polyheterocyclic systems containing a pyridine moiety typically employ different foundational molecules to build upon. For instance, the synthesis of triazolo[4′,5′:4,5]furo[2,3-c]pyridines has been achieved starting from 2-aminopyridine (B139424) and pyridoxal (B1214274) through an unusual GBB reaction, followed by diazotization to form the fused triazole ring. Similarly, the synthesis of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones has been developed via an Ugi-Zhu/cascade strategy. In these and other documented syntheses of complex polyheterocyclic conjugates, this compound is not cited as a reactant or intermediate.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Investigation of Oxazolo[4,5-b]pyridine (B1248351) Scaffold Modifications and Their Influence on Target Interaction
The oxazolo[4,5-b]pyridine core is a versatile template whose biological activity can be significantly modulated by substitutions at various positions on the bicyclic ring system. Research has shown that modifications, particularly at the C2, C5, and C7 positions, play a crucial role in defining the compound's interaction with specific biological targets, including enzymes like kinases and sirtuins, as well as microbial targets.
At the C2 position, which is the point of attachment for the aminomethyl group in the parent compound, replacement with other moieties has been extensively explored. For instance, the introduction of substituted phenyl rings at the C2 position has led to the discovery of compounds with potent anti-inflammatory and antimicrobial activities. nih.govmdpi.com SAR studies on these 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives revealed that the nature and position of the substituent on the phenyl ring are critical for activity. Electron-withdrawing groups, such as trifluoromethyl and trifluoromethoxy, on the phenyl ring were found to enhance antimicrobial activity against certain bacterial strains. mdpi.com
Modifications involving the nitrogen atom of the pyridine (B92270) ring (N4) or the oxazole (B20620) ring (N3) also influence activity. A series of oxazolo[4,5-b]pyridine-2-one derivatives, where the N3 position is functionalized with linkers connected to 1,2,3-triazole rings, were identified as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). mdpi.com In another study, piperazine-linked oxazolo[4,5-b]pyridine derivatives were also developed as GSK-3β inhibitors with anti-inflammatory properties. nih.gov These examples highlight that larger, more complex substituents can be accommodated, providing access to distinct biological targets.
Furthermore, substitutions on the pyridine portion of the scaffold, such as at the C5 position, have been investigated. The introduction of various aryl groups at C5 of an oxazolo[4,5-b]pyridin-2-amine (B1316413) core yielded derivatives with significant antiproliferative activity against cancer cell lines. tandfonline.com This indicates that the pyridine ring is amenable to substitution, offering another avenue for optimizing target engagement and physicochemical properties. The oxazolo[4,5-b]pyridine scaffold has also been identified as a novel activator of SIRT1, an NAD+-dependent protein deacetylase, with potency greater than the natural product resveratrol. rsc.org
| Scaffold Position | Modification/Substituent | Target/Activity | Key Findings |
| C2 | Substituted Phenyl Rings | Antimicrobial, Anti-inflammatory | Electron-withdrawing groups (e.g., -CF3) on the phenyl ring enhance antimicrobial activity. nih.govmdpi.com |
| N3 | Linker to 1,2,3-Triazole | GSK-3β Inhibition | The triazole moiety and the linker length are critical for potent enzyme inhibition. mdpi.com |
| N/A | Piperazinamide Linker | GSK-3β Inhibition, Anti-inflammatory | The piperazine (B1678402) core serves as a versatile linker to explore interactions in the kinase active site. nih.gov |
| C5 | Aryl Groups | Antiproliferative (Anticancer) | The nature of the aryl substituent significantly impacts cytotoxicity against cancer cell lines. tandfonline.com |
| Core Scaffold | Unspecified variations | SIRT1 Activation | The oxazolo[4,5-b]pyridine core is a privileged scaffold for potent SIRT1 activation. rsc.org |
Role of Aminomethyl Moiety and its Substitution Patterns in Modulating Biological Recognition
While extensive research has focused on aryl and other complex substituents at the C2 position, the 2-(aminomethyl) moiety itself imparts specific and crucial properties for biological recognition. The primary amine of the aminomethyl group is a key functional feature, capable of acting as both a hydrogen bond donor and acceptor. This allows it to form critical interactions with amino acid residues (such as aspartate, glutamate, or backbone carbonyls) in the binding sites of protein targets like kinases. nih.govnih.gov
The methylene (B1212753) linker (-CH2-) separating the oxazolopyridine core from the terminal amine provides conformational flexibility. This allows the amino group to orient itself optimally within a binding pocket to establish favorable interactions. The length and nature of this linker are critical; increasing the alkyl chain length or introducing rigidity can significantly alter binding affinity and selectivity.
Substitution on the terminal nitrogen of the aminomethyl group is a common strategy to modulate the moiety's properties.
Basicity Modification : The basicity (pKa) of the amine is a key determinant of its protonation state at physiological pH. N-alkylation or N-acylation can alter this basicity, influencing the strength of ionic interactions with acidic residues in a target protein.
Steric Effects : Introducing substituents on the nitrogen atom can introduce steric bulk, which can either enhance binding by filling a hydrophobic pocket or decrease binding due to steric hindrance.
Additional Interaction Points : N-substituents can be designed to introduce new functional groups capable of forming additional hydrogen bonds, hydrophobic interactions, or other favorable contacts to enhance target affinity.
Studies on related heterocyclic scaffolds underscore the importance of the 2-amino group. For instance, in a series of antimalarial 3,5-diaryl-2-aminopyridines, the 2-amino group was found to be essential for activity, with its replacement or substitution leading to a significant loss of potency. nih.gov Similarly, the development of 2-amino-imidazo[4,5-b]pyridines highlights the utility of the C2-amine as a versatile anchor for building diverse molecular libraries. rsc.org Although direct and extensive SAR studies on substitutions of the 2-(aminomethyl) group on the oxazolo[4,5-b]pyridine core are not widely reported in public literature, the fundamental principles of medicinal chemistry strongly suggest its pivotal role as a key pharmacophoric element for target engagement.
Comparative SAR Analysis Across Oxazolo[4,5-b]pyridine Regioisomers
Replacing the oxygen atom of the oxazole ring with other heteroatoms also leads to distinct classes of compounds. For example, imidazo[4,5-b]pyridines , which contain a nitrogen atom instead of oxygen, have been synthesized and evaluated as anticancer agents, with some derivatives showing potent inhibition of cyclin-dependent kinase 9 (CDK9). nih.gov The additional nitrogen atom in the five-membered ring provides another site for hydrogen bonding, fundamentally changing the interaction profile compared to the oxazolo-analogue.
Similarly, thiazolo[5,4-b]pyridines (containing a sulfur atom) have been developed as potent phosphoinositide 3-kinase (PI3K) inhibitors. researchgate.netmdpi.com SAR studies of this series revealed that the pyridyl moiety attached to the thiazole (B1198619) ring was a necessary component for high enzymatic potency. researchgate.netmdpi.com Another related scaffold, pyrazolo[3,4-b]pyridine , serves as a core for various kinase inhibitors targeting enzymes like MNK1/2, crucial in oncology. nih.gov
This comparative analysis demonstrates that even subtle changes in the arrangement or type of heteroatoms in the bicyclic core can redirect the molecule's biological activity towards entirely different protein families. This highlights the concept of "scaffold hopping," where regioisomers and isosteres are used to explore new chemical space and identify novel therapeutic opportunities.
| Scaffold Name | Core Structure | Key Biological Targets |
| Oxazolo[4,5-b]pyridine | Fused oxazole and pyridine rings (N at position 4) | SIRT1, GSK-3β, Microbial enzymes |
| Oxazolo[5,4-b]pyridine (B1602731) | Fused oxazole and pyridine rings (N at position 7) | Anti-inflammatory targets |
| Imidazo[4,5-b]pyridine | Fused imidazole (B134444) and pyridine rings | CDK9, Anticancer targets |
| Thiazolo[5,4-b]pyridine (B1319707) | Fused thiazole and pyridine rings | PI3Kα, PI3Kγ, PI3Kδ |
| Pyrazolo[3,4-b]pyridine | Fused pyrazole (B372694) and pyridine rings | MNK1/2, various kinases |
Computational and Ligand-Based Design for Target Affinity and Selectivity
Rational drug design for oxazolo[4,5-b]pyridine derivatives is increasingly driven by computational chemistry, which provides powerful tools to understand SAR, predict biological activity, and design novel compounds with improved properties. These methods can be broadly categorized into structure-based and ligand-based approaches. mdpi.com
Ligand-based design is employed when the three-dimensional structure of the biological target is unknown. A prominent example is the use of 3D Quantitative Structure-Activity Relationship (3D-QSAR) studies. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to series of oxazolo[4,5-b]pyridine and benzoxazole (B165842) derivatives to elucidate the structural requirements for antifungal activity. nih.govresearchgate.net These studies correlate the biological activity of a set of aligned molecules with their calculated steric, electrostatic, hydrophobic, and hydrogen-bonding fields. The resulting 3D contour maps provide a visual guide for drug design, indicating regions where bulky groups are favored or disfavored, and where positive or negative charges would enhance activity. For one such model, high predictive power was achieved, suggesting its utility in the design of new antifungal agents. nih.govresearchgate.net
| 3D-QSAR Model | q² (Cross-validated) | r² (Non-cross-validated) | r²_pred (External validation) |
| CoMFA | 0.835 | 0.976 | 0.773 |
| CoMSIA | 0.812 | 0.971 | 0.810 |
Statistical parameters for a 3D-QSAR model developed for antifungal oxazolo[4,5-b]pyridine derivatives, demonstrating high internal and external predictive ability. nih.govresearchgate.net
Structure-based design relies on the known 3D structure of the target protein, typically obtained from X-ray crystallography or NMR spectroscopy. Molecular docking is a key technique used to predict the binding mode and affinity of a ligand within the active site of a target. For example, in the development of oxazolo[5,4-d]pyrimidine (B1261902) derivatives as VEGFR-2 inhibitors, molecular docking was used to predict how the compounds would bind to the kinase active site. This analysis helps rationalize observed SAR and guides the design of new analogues with optimized interactions with key amino acid residues, such as those in the hinge region of a kinase.
Pharmacophore modeling is another powerful technique that can be either ligand-based or structure-based. It involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. This pharmacophore model can then be used to screen large virtual libraries of compounds to identify novel scaffolds that fit the model and are therefore likely to be active.
Together, these computational approaches significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby saving time and resources in the pursuit of novel therapeutics based on the oxazolo[4,5-b]pyridine scaffold.
Advanced Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and properties of molecules. nih.gov For the oxazolo[4,5-b]pyridine (B1248351) scaffold, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d,p), have been employed to optimize molecular geometry and analyze electronic characteristics. rsc.org
Key applications include the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap (ΔE) between these frontier orbitals is a critical indicator of a molecule's chemical reactivity and kinetic stability. rsc.org In a study of antimicrobial 2-(substituted)oxazolo[4,5-b]pyridine derivatives, DFT calculations were performed to correlate electronic properties with biological activity. rsc.org The analysis revealed the HOMO-LUMO energy gaps for the most active compounds, providing insight into their electronic behavior. rsc.org Such calculations also enable the generation of Molecular Electrostatic Potential (MEP) maps and Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions. rsc.org
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |
|---|---|---|---|---|
| P5 | 2-(4-methoxyphenyl) | -6.2483 | -1.8975 | 4.3508 |
| P6 | 2-(4-trifluoromethylphenyl) | -6.8407 | -2.3936 | 4.4471 |
| P7 | 2-(4-trifluoromethoxyphenyl) | -6.8399 | -2.3547 | 4.4852 |
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or nucleic acid. actascientific.com This method is instrumental in drug discovery for elucidating binding modes and estimating binding affinity. For derivatives of the oxazolo[4,5-b]pyridine core, docking studies have been crucial in identifying potential biological targets and understanding structure-activity relationships (SAR).
In studies investigating the antimicrobial properties of this class of compounds, molecular docking simulations were performed against the bacterial DNA gyrase enzyme. rsc.orgresearchgate.net The results indicated that these compounds could fit into the ATP binding site of the enzyme, suggesting a mechanism of action similar to that of fluoroquinolone antibiotics. rsc.orgresearchgate.net Beyond antimicrobial targets, docking studies on related oxazolopyridine structures have explored their potential interactions with other significant receptors, including cyclooxygenase-2 (COX-2) for anti-inflammatory activity and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) in the context of anticancer research. researchgate.netmdpi.com Docking simulations with DNA duplexes have also been used to investigate potential interactions. actascientific.com
| Target Protein/Receptor | PDB ID | Potential Therapeutic Area | Source |
|---|---|---|---|
| DNA Gyrase Subunit B | 4KTN | Antibacterial | rsc.orgresearchgate.net |
| Prostaglandin Synthase-2 (COX-2) | 1CX2 | Anti-inflammatory | researchgate.net |
| VEGFR-2 | Not Specified | Anticancer | mdpi.com |
| B-DNA Dodecamer | 1BNA | Anticancer (DNA Intercalation) | actascientific.com |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. researchgate.net MD simulations are performed to validate docking poses and to gain a deeper understanding of the binding dynamics at an atomic level. nih.gov
For 2-(substituted)oxazolo[4,5-b]pyridine derivatives targeting DNA gyrase, MD simulations were run to assess the stability of the docked complexes. rsc.org Key metrics such as the root-mean-square deviation (RMSD) of the protein backbone and ligand were monitored throughout the simulation (e.g., over 100 nanoseconds) to ensure the stability of the binding. rsc.orgnih.gov Analysis of the number of intermolecular hydrogen bonds over time also helps to measure the strength and persistence of the protein-ligand interactions. researchgate.net In one study, the average RMSD values for the protein in its unbound (apo) form and when bound to active oxazolo[4,5-b]pyridine ligands (holo forms) were calculated, showing that one of the ligands helped to further stabilize the protein structure. rsc.org
| System | Description | Average RMSD (nm) |
|---|---|---|
| Apo Form | Unbound DNA Gyrase | 0.149 |
| P5-4KTN Holo Form | DNA Gyrase bound to P5 | 0.152 |
| P6-4KTN Holo Form | DNA Gyrase bound to P6 | 0.165 |
| P7-4KTN Holo Form | DNA Gyrase bound to P7 | 0.146 |
In Silico Screening and Virtual Libraries for Novel Derivatives
In silico screening, or virtual screening, is a computational strategy used to search large libraries of chemical compounds to identify structures that are most likely to bind to a drug target. This approach accelerates the drug discovery process by prioritizing compounds for synthesis and experimental testing. researchgate.netnih.gov
For scaffolds like oxazolo[4,5-b]pyridine, virtual screening can be used to explore vast chemical space and discover novel derivatives with potentially enhanced activity or improved pharmacokinetic profiles. researchgate.netnih.gov Ligand-based virtual screening, which uses a known active molecule as a template, can be employed to search proprietary or public databases for structurally similar compounds or those sharing a common pharmacophore. nih.gov An innovative approach involves collaborative virtual screening across multiple large, proprietary pharmaceutical databases to rapidly expand the chemical diversity around a hit compound. nih.gov The generation of focused virtual libraries based on the oxazolo[4,5-b]pyridine core, followed by computational evaluation of their properties (e.g., ADME - Absorption, Distribution, Metabolism, and Excretion), allows for the pre-selection of promising candidates for synthesis. rsc.org
Theoretical Prediction of Reactivity and Selectivity
Computational methods can predict the reactivity and selectivity of chemical reactions, providing valuable guidance for synthetic chemists. For the oxazolo[4,5-b]pyridine system, theoretical studies can identify the most probable sites for electrophilic or nucleophilic attack.
Experimental studies on related 2-(2-thienyl)oxazolo[4,5-b]pyridine have shown that electrophilic substitution reactions, such as nitration and bromination, occur selectively on the electron-rich thiophene (B33073) ring. researchgate.net Theoretical calculations can rationalize such observations. DFT-based reactivity descriptors, such as Fukui functions (f(-) for electrophilic attack and f(+) for nucleophilic attack) and Parr functions, can be calculated to quantitatively predict the most reactive centers within the molecule. nih.gov These indices are derived from the changes in electron density and help to pinpoint the specific atoms most susceptible to a particular type of chemical reaction, thereby predicting the regioselectivity of synthetic transformations on the oxazolo[4,5-b]pyridine scaffold. nih.gov
Spectroscopic Characterization Methodologies in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule. For 2-(Aminomethyl)oxazolo[4,5-b]pyridine, both ¹H and ¹³C NMR spectroscopy would provide detailed information about its chemical structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine (B92270) ring, the methylene (B1212753) group (-CH₂-), and the amino group (-NH₂). The protons on the pyridine ring would appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The chemical shifts of these protons are influenced by the fused oxazole (B20620) ring and their position relative to the nitrogen atom. The methylene protons adjacent to the amino group and the oxazole ring are expected to resonate in the range of δ 3.8-4.5 ppm. The amino protons typically appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the oxazolo[4,5-b]pyridine (B1248351) core are expected to have chemical shifts in the aromatic region, generally between δ 110 and 165 ppm. A study on oxazolopyridine systems suggests that the fusion of the oxazole ring influences the chemical shifts of the pyridine carbons. The methylene carbon of the aminomethyl group would likely appear in the range of δ 40-50 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine-H | 7.0 - 8.5 | 110 - 150 |
| -CH₂- | 3.8 - 4.5 | 40 - 50 |
| -NH₂ | Variable (broad) | - |
| Oxazole-C | - | 150 - 165 |
Infrared (IR) Spectroscopy for Vibrational Modes and Functional Groups
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds, as well as the vibrations of the fused heterocyclic ring system.
Key expected vibrational frequencies include:
N-H stretching: The amino group (-NH₂) would show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the oxazolo[4,5-b]pyridine ring system are anticipated in the 1400-1650 cm⁻¹ region. Research on related 2-(2′-hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives has identified bands in the ranges of 1451-1454 cm⁻¹ and 1392-1394 cm⁻¹ as assignable to the aromatic pyridine ring.
Ring vibrations: The characteristic vibrations of the fused oxazole and pyridine rings would also contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Amino (-NH₂) | N-H stretch | 3300 - 3500 |
| Pyridine Ring | Aromatic C-H stretch | > 3000 |
| Methylene (-CH₂-) | Aliphatic C-H stretch | < 3000 |
| Oxazolopyridine Core | C=N and C=C stretch | 1400 - 1650 |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass.
The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation would be the loss of the aminomethyl side chain. Cleavage of the C-C bond between the methylene group and the oxazole ring could result in the formation of a stable oxazolo[4,5-b]pyridine cation. Another plausible fragmentation pathway involves the loss of an amino radical (•NH₂) followed by further rearrangements. The fragmentation pattern of the oxazolopyridine core itself would involve the characteristic cleavage of the fused ring system.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z | Description |
| [M]⁺ | 149.06 | Molecular Ion |
| [M - NH₂]⁺ | 133.05 | Loss of amino radical |
| [C₆H₄N₂O]⁺ | 120.03 | Oxazolo[4,5-b]pyridine cation |
| [CH₂NH₂]⁺ | 30.03 | Aminomethyl cation |
Advanced X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction study would confirm the planarity of the fused oxazolo[4,5-b]pyridine ring system.
Studies on similar derivatives, such as 2-(2′-hydroxyphenyl)oxazolo[4,5-b]pyridines, have demonstrated the quasi-planar nature of this heterocyclic core. The crystal structure would reveal the precise bond lengths and angles within the molecule, providing insight into the electronic distribution and aromaticity of the fused rings. Furthermore, the analysis of the crystal packing would identify any intermolecular interactions, such as hydrogen bonding involving the amino group and the nitrogen atoms of the heterocyclic system, which are crucial for understanding the solid-state properties of the compound.
Chromatographic Techniques for Purity and Isolation
Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a commonly used method for the analysis and purification of pyridine derivatives. A suitable method for this compound would likely employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The retention time of the compound would be dependent on its polarity and the specific chromatographic conditions.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of reactions and for preliminary purity checks. For this compound, a silica (B1680970) gel plate would be used as the stationary phase, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The position of the spot, represented by its retention factor (Rf), would indicate the polarity of the compound.
Table 4: Typical Chromatographic Conditions for the Analysis of Pyridine Derivatives
| Technique | Stationary Phase | Typical Mobile Phase | Detection |
| HPLC | C18 | Acetonitrile/Water with buffer | UV (e.g., 254 nm) |
| TLC | Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | UV light or staining agent |
Investigations into Biological Targets and Molecular Mechanisms
Enzyme Inhibition Mechanisms by Oxazolo[4,5-b]pyridine (B1248351) Derivatives
The oxazolo[4,5-b]pyridine scaffold has proven to be a versatile framework for the design of potent enzyme inhibitors targeting various families of enzymes.
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in numerous cellular processes, and its dysregulation is implicated in various diseases, including inflammatory conditions. nih.govmdpi.com Recent studies have identified GSK-3β as a pro-inflammatory enzyme, making it an attractive target for anti-inflammatory agents. nih.gov A series of piperazine-linked oxazolo[4,5-b]pyridine derivatives has been synthesized and evaluated for their GSK-3β inhibitory activity. nih.gov Several of these compounds demonstrated potent inhibition in the sub-micromolar range. nih.gov
Another series of novel oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles was synthesized using a click chemistry approach and also showed significant in vitro GSK-3β inhibitory activity. nih.gov The most potent compound in this series exhibited an IC50 value of 0.19 μM. nih.govresearchgate.net These findings highlight the potential of the oxazolopyridine scaffold for the development of effective GSK-3β inhibitors. nih.gov
| Compound Series | Compound ID | IC50 (μM) | Reference |
|---|---|---|---|
| Piperazine-linked oxazolo[4,5-b]pyridines | 7d | 0.34 | nih.gov |
| 7e | 0.39 | nih.gov | |
| 7g | 0.47 | nih.gov | |
| 7c | 0.53 | nih.gov | |
| Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles | 4g | 0.19 | nih.govresearchgate.net |
Prostaglandin Synthase-2, also known as Cyclooxygenase-2 (COX-2), is a key enzyme in the inflammatory pathway, catalyzing the production of prostaglandins. rcsb.orgnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. rcsb.org Some 2-(substituted phenyl)oxazolo[4,5-b]pyridines and their isomers have been reported to possess good anti-inflammatory activity, acting as nonacidic cyclooxygenase inhibitors. nih.gov
To investigate the anti-inflammatory potential of related compounds, molecular docking studies were performed on newly synthesized derivatives of oxazolo[5,4-b]pyridine (B1602731) with the target protein Prostaglandin synthase-2 (PDB ID: 1CX2). researchgate.net The results showed that these compounds exhibited a higher binding affinity with the 1CX2 protein compared to the reference anti-inflammatory drug, diclofenac. researchgate.net This suggests that the oxazolopyridine core is a promising candidate for the development of novel COX-2 inhibitors. researchgate.net The interactions within the active site typically involve the carboxylate group of the substrate or inhibitor forming a salt bridge with key residues like Arg-120 and a hydrogen bond with Tyr-355. nih.gov
| Compound | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| Compound 11a | -9.1 | researchgate.net |
| Compound 12a | -9.4 | researchgate.net |
| Compound 13a | -9.2 | researchgate.net |
| Diclofenac (Reference) | -8.6 | researchgate.net |
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that deactivates incretin (B1656795) hormones, which are crucial for glucose homeostasis. nih.gov Inhibition of DPP-4 is an established therapeutic strategy for type 2 diabetes. nih.govresearchgate.net A series of novel aminomethyl-pyridines were designed and investigated as potential DPP-4 inhibitors. nih.govnih.gov Through optimization of an initial screening hit, several 5-aminomethyl-pyridines were developed with inhibitory activity in the nanomolar range. nih.gov
Structure-activity relationship studies revealed that the aminomethyl group is essential for activity, likely forming hydrogen bonds with amino acid residues in the enzyme's active site. nih.gov One of the optimized compounds, 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide, demonstrated high potency and excellent selectivity for DPP-4 over the related peptidase DPP-8. nih.govresearchgate.net Docking studies suggest that these inhibitors can form hydrogen bonds with key residues such as Arg125 in the DPP-4 active site. researchgate.netmdpi.com
| Compound ID | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | Selectivity (DPP-8/DPP-4) | Reference |
|---|---|---|---|---|
| 4e-2 | 10 | 6600 | 660 | nih.gov |
| 4e-7 | 10 | >10000 | >1000 | nih.gov |
| Vildagliptin (Reference) | 50 | - | - | nih.gov |
| Sitagliptin (Reference) | 19 | - | - | nih.gov |
Modulation of Intracellular Signaling Pathways and Mediator Production
The inhibition of enzymes like GSK-3β by oxazolo[4,5-b]pyridine derivatives has direct consequences on intracellular signaling and the production of inflammatory mediators. nih.gov Compounds that potently inhibit GSK-3β have been shown to substantially reduce the production of pro-inflammatory cytokines. nih.govnih.gov
Molecular Interactions with Nucleic Acids (DNA/RNA)
The structural framework of oxazolopyridines bears a resemblance to endogenous purine (B94841) bases, which are the building blocks of nucleic acids. nih.govresearchgate.net This similarity suggests that the oxazolo[4,5-b]pyridine ring system may interact with DNA or RNA, potentially interfering with their synthesis or function. researchgate.net It has been proposed that the antimicrobial activity of some oxazolo[4,5-b]pyridine derivatives could be due to the inhibition of nucleic acid synthesis or the inhibition of enzymes like DNA gyrase. researchgate.net
Small molecules can interact with RNA and DNA through various non-covalent forces, including hydrogen bonds, electrostatic interactions, and weak hydrogen bonds involving carbon (CH-O interactions). rsc.orgnih.gov Given the heterocyclic nature and the arrangement of nitrogen and oxygen atoms in the oxazolo[4,5-b]pyridine core, it is plausible that these compounds could engage in such interactions within the grooves of DNA or the complex folds of RNA. mdpi.com While direct binding studies of 2-(Aminomethyl)oxazolo[4,5-b]pyridine with nucleic acids are not extensively detailed, the foundational principle of structural analogy to purines provides a strong rationale for investigating this potential mechanism of action. nih.govresearchgate.net
Receptor Binding Studies and Ligand-Target Affinities
The efficacy of oxazolo[4,5-b]pyridine derivatives is quantified through receptor binding studies and the determination of ligand-target affinities. As detailed in the enzyme inhibition sections, these compounds have shown high affinity for several targets.
GSK-3β: Derivatives have demonstrated potent inhibition with IC50 values as low as 0.19 µM, indicating a strong binding affinity to the kinase's ATP-binding pocket. nih.govresearchgate.net
COX-2: In silico molecular docking studies predicted strong binding of related oxazolopyridines to the active site of COX-2, with binding energies superior to that of the known drug diclofenac. researchgate.net
DPP-4: Optimized aminomethyl-pyridines, which share a key structural motif, bind to DPP-4 with high potency, achieving IC50 values in the low nanomolar range (e.g., 10 nM). nih.gov
Beyond these examples, related heterocyclic scaffolds are being widely explored for their binding to various other receptors. For instance, thiazolo[5,4-b]pyridine (B1319707) derivatives have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), with docking studies revealing key hydrogen bond interactions with residues like Val851 in the kinase hinge region. nih.gov Furthermore, other pyridine-based fused heterocyclic systems, such as triazolopyridines, have been evaluated for their binding affinity and selectivity toward different adenosine (B11128) receptor subtypes, with some compounds showing high affinity in the nanomolar range (Ki = 0.051 to 0.076 μM). nih.gov These studies collectively underscore the capacity of the pyridine (B92270) core and its fused heterocyclic variants to serve as privileged scaffolds for developing high-affinity ligands for a diverse range of biological targets.
Applications in Advanced Organic Synthesis and Chemical Biology
Role as Versatile Synthetic Building Blocks and Intermediates
The 2-(Aminomethyl)oxazolo[4,5-b]pyridine molecule is a highly valuable building block in organic synthesis due to the presence of the reactive aminomethyl group and the stable heterocyclic core. The primary amine serves as a versatile handle for a wide array of chemical transformations, allowing for the straightforward introduction of diverse functional groups and the construction of more complex molecular architectures.
The oxazolo[4,5-b]pyridine (B1248351) ring system itself can be synthesized from readily available precursors like 2-amino-3-hydroxypyridine (B21099). researchgate.net Once formed, the aminomethyl group at the 2-position can undergo various reactions, making it a key intermediate for creating libraries of derivatives. This versatility allows chemists to systematically modify the molecule to achieve desired properties.
Key synthetic transformations involving the aminomethyl group include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines.
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These reactions enable the attachment of a wide range of substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties. This modular approach is fundamental to structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to optimize its biological activity. The ability to easily generate diverse analogs makes this compound a privileged scaffold in drug discovery and materials science. enamine.net
| Reaction Type | Reagent | Resulting Functional Group | Significance |
|---|---|---|---|
| Acylation | Acyl Halide (R-COCl) | Amide | Introduces carbonyl functionality, alters polarity and H-bonding capacity. |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | Modifies basicity, steric profile, and lipophilicity. |
| Reductive Amination | Aldehyde/Ketone | Secondary/Tertiary Amine | Accesses a wide range of complex amine derivatives. |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide | Creates stable, non-basic amide isosteres with different electronic properties. |
Design and Synthesis of Chemical Probes for Biological Systems
Chemical probes are essential tools for studying biological systems, enabling the visualization and functional analysis of specific biomolecules. The oxazolo[4,5-b]pyridine core is an attractive scaffold for the design of such probes, particularly fluorescent probes, due to its rigid, planar structure which can form the basis of a fluorophore. The photophysical properties, such as absorption and fluorescence spectra, of oxazolo[4,5-b]pyridine derivatives are highly dependent on the substituents attached to the ring system. researchgate.net
The this compound derivative is an excellent starting material for creating targeted chemical probes. The aminomethyl group provides a convenient point of attachment for:
Recognition Moieties: Linking the fluorophore to a ligand that binds to a specific protein or nucleic acid sequence, allowing for targeted imaging.
Reactive Groups: Introducing functionalities that can form covalent bonds with a target biomolecule, enabling activity-based protein profiling.
Solubilizing Groups: Modifying the probe's solubility to ensure compatibility with aqueous biological environments.
The synthesis strategy for such a probe would typically involve modifying the aminomethyl group. For instance, it could be acylated with a molecule known to bind to a specific enzyme's active site. The resulting conjugate would then be used to visualize the location and activity of that enzyme within living cells. The design of aggregation-induced emission (AIE) fluorescence probes based on similar heterocyclic systems like imidazo[1,2-a]pyridine (B132010) for detecting reactive oxygen species further highlights the potential of these scaffolds in probe development. mdpi.com
High-Throughput and Combinatorial Synthesis of Oxazolopyridine Libraries
Combinatorial chemistry has revolutionized drug discovery by enabling the rapid synthesis and screening of vast numbers of compounds. nih.govmdpi.com The generation of compound libraries around a central scaffold is a key strategy for identifying novel bioactive agents. nih.gov The this compound scaffold is well-suited for high-throughput and combinatorial synthesis due to the reactivity of its aminomethyl group.
Using solid-phase synthesis, the aminomethyl group can be anchored to a resin support. This allows for the use of excess reagents and simplified purification, as unreacted reagents and byproducts can be washed away after each step. A "split-and-mix" strategy can then be employed to generate a large library of compounds. In this approach, the resin is split into multiple portions, each portion is reacted with a different building block, and then the portions are mixed back together before the next synthetic step.
For example, a positional scanning library could be created using this scaffold. nih.gov The library would consist of multiple sub-libraries where one position of diversity is fixed with a specific functional group, while all other positions contain a mixture of functionalities. By screening these mixtures, the optimal functional group for each position can be rapidly identified. nih.gov This approach dramatically accelerates the discovery of compounds with desired biological activities by efficiently exploring a vast chemical space. nih.govnih.gov
| Scaffold | Diversity Point 1 (R¹) | Diversity Point 2 (R²) | Library Size Example |
|---|---|---|---|
| This compound Core | Acylation of the aminomethyl group | Substitution on the pyridine (B92270) ring (e.g., via Heck reaction) researchgate.net | If 20 R¹ building blocks and 15 R² building blocks are used, a library of 300 unique compounds can be generated. |
| - Set of 20 different carboxylic acids | - Set of 15 different aryl/vinyl halides |
Development of Novel Methodologies in Heterocyclic Chemistry
The pursuit of novel and efficient synthetic methods is a constant driver of innovation in organic chemistry. Research focused on the oxazolo[4,5-b]pyridine skeleton and related heterocycles has led to the development of new synthetic protocols. tandfonline.com These advancements often focus on improving reaction conditions, increasing yields, and expanding the scope of accessible derivatives.
Recent developments in the field include:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to facilitate the synthesis of 2-aryloxazolo[4,5-b]pyridines, often leading to shorter reaction times and higher yields compared to conventional heating. researchgate.net Catalyst-free methods under microwave conditions are also being established for related fused heterocycles. mdpi.com
Novel Cyclization Strategies: Researchers are exploring new ways to construct the core oxazolopyridine ring system. This includes the development of one-step methods for synthesizing derivatives from aminopyridones, which can avoid harsh reaction conditions and lengthy reaction times associated with older methods. researchgate.net
Rearrangement Reactions: The discovery of novel rearrangements, such as the base-promoted Boulton–Katritzky rearrangement observed in the related isoxazolo[4,5-b]pyridine (B12869654) system, opens up new pathways to otherwise inaccessible heterocyclic structures. nih.gov
Multicomponent Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, are being explored for the one-pot synthesis of complex fused heterocycles, demonstrating the potential for building molecular complexity in a single step. nih.gov
These methodological advancements not only facilitate the synthesis of known oxazolopyridine derivatives but also enable the creation of entirely new classes of compounds for biological screening and materials science applications. The ongoing development in this area supports the continued exploration of the chemical space around the oxazolo[4,5-b]pyridine core.
Q & A
What are the efficient synthetic routes for preparing 2-(Aminomethyl)oxazolo[4,5-b]pyridine derivatives?
Level : Basic
Answer :
A highly efficient method involves acid-catalyzed, silica-supported one-pot benzoylation under ambient conditions. This protocol uses 2-amino-3-hydroxypyridine and substituted benzoic acids with HClO₄/SiO₂ nanoparticles (5 mol%) in methanol. Key advantages include high yields (81–97%), short reaction times (~2 hours), and reusable catalysts. The reaction is monitored via TLC (n-hexane:ethyl acetate, 2:1), and products are purified by recrystallization in acetonitrile. This method minimizes side reactions and simplifies purification .
How are synthesized this compound derivatives characterized?
Level : Basic
Answer :
Characterization employs:
- IR spectroscopy to confirm functional groups (e.g., C=N stretching at 1610–1630 cm⁻¹).
- ¹H/¹³C NMR for structural elucidation (e.g., aromatic protons at δ 7.2–8.5 ppm).
- HRMS for molecular ion validation (e.g., [M+H]+ peaks matching theoretical masses within 3 ppm error).
- Elemental analysis (C, H, N) to verify purity (>95%) .
What are the key antimicrobial properties of this compound derivatives?
Level : Basic
Answer :
These derivatives exhibit potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values ranging from 8–32 µg/mL. For example, 2-(4-trifluoromethylphenyl) derivatives show MIC = 16 µg/mL against methicillin-resistant S. aureus (MRSA), outperforming ampicillin. Gram-negative bacteria are less susceptible, likely due to differences in cell wall permeability .
What safety precautions are recommended when handling this compound derivatives?
Level : Basic
Answer :
- Personal Protection : Use gloves, lab coats, and eye protection (H313/H333 hazards).
- Ventilation : Work in a fume hood to avoid inhalation.
- Waste Disposal : Segregate chemical waste and transfer to certified hazardous waste facilities.
- Storage : Keep in airtight containers away from light and moisture .
How do structural modifications influence the antimicrobial efficacy of these derivatives?
Level : Advanced
Answer :
Electron-withdrawing groups (e.g., -CF₃, -Cl) at the 4-position enhance activity by increasing lipophilicity and target binding. For instance:
- 2-(4-Trifluoromethylphenyl) derivatives (MIC = 8 µg/mL) show stronger DNA gyrase inhibition than methoxy-substituted analogs (MIC = 16 µg/mL).
- Substituents like -OCH₃ reduce activity due to decreased membrane penetration. Quantitative structure-activity relationship (QSAR) models correlate logP values (2.1–3.8) with improved efficacy .
What computational methods predict the bioactivity and electronic properties of these compounds?
Level : Advanced
Answer :
- DFT/B3LYP/6-311G(d,p) : Calculates HOMO-LUMO gaps (ΔE = 4.3–4.5 eV), indicating charge transfer efficiency. Lower ΔE correlates with higher antimicrobial activity.
- Molecular Docking : Simulations with DNA gyrase (PDB: 4KTN) reveal hydrogen bonding with Asp73 and hydrophobic interactions with Val71. RMSD values (<0.165 nm) confirm stable ligand-protein complexes.
- ADME Prediction : Compliance with Lipinski’s rules (MW < 500, logP < 5) supports drug-likeness .
What is the mechanistic basis for selective activity against Gram-positive bacteria?
Level : Advanced
Answer :
The thicker peptidoglycan layer in Gram-positive bacteria enhances retention of hydrophobic derivatives, while the outer membrane of Gram-negative bacteria (with lipopolysaccharides) limits diffusion. Molecular dynamics show stronger binding to Gram-positive-specific targets (e.g., penicillin-binding proteins) via π-π stacking and van der Waals interactions .
How do solvent polarity and pH affect the photophysical properties of these compounds?
Level : Advanced
Answer :
- Solvent Polarity : In polar solvents (e.g., water), 2-(4′-N,N-dimethylaminophenyl) derivatives exhibit redshifted emission due to stabilization of charge-transfer states.
- pH Effects : Protonation at pyridine nitrogen (pKa ≈ 3.5) forms monocations (MC1), altering absorption spectra. At pH > 7, deprotonation reduces fluorescence quantum yield by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
